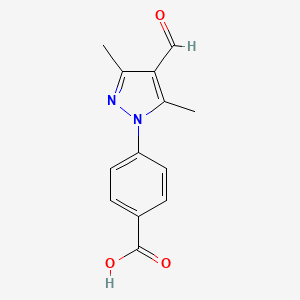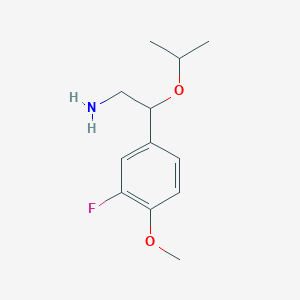
2-(3-Fluoro-4-methoxyphenyl)-2-isopropoxyethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluoro-4-methoxyphenyl)-2-isopropoxyethanamine is an organic compound that features a fluorinated aromatic ring and an isopropoxy group attached to an ethanamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-methoxyphenyl)-2-isopropoxyethanamine typically involves multiple steps. One common approach is to start with the preparation of 3-fluoro-4-methoxyphenylboronic acid, which can be synthesized through a palladium-catalyzed cross-coupling reaction . This intermediate is then subjected to further reactions to introduce the isopropoxy and ethanamine groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow processes to ensure efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Fluoro-4-methoxyphenyl)-2-isopropoxyethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon for hydrogenation reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
2-(3-Fluoro-4-methoxyphenyl)-2-isopropoxyethanamine has several scientific research applications, including:
Biology: It can be used in the study of enzyme interactions and receptor binding due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)-2-isopropoxyethanamine involves its interaction with specific molecular targets and pathways. The fluorinated aromatic ring and isopropoxy group can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. This can lead to modulation of biological pathways and physiological effects, making it a valuable tool in biochemical and pharmacological research.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(3-Fluoro-4-methoxyphenyl)-2-isopropoxyethanamine include:
- 3-Fluoro-4-methoxyphenylboronic acid
- 2-(3-Fluoro-4-methoxyphenyl)ethan-1-ol
- 4-Fluoro-3-methoxyphenylboronic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of the isopropoxyethanamine moiety
Propiedades
Fórmula molecular |
C12H18FNO2 |
|---|---|
Peso molecular |
227.27 g/mol |
Nombre IUPAC |
2-(3-fluoro-4-methoxyphenyl)-2-propan-2-yloxyethanamine |
InChI |
InChI=1S/C12H18FNO2/c1-8(2)16-12(7-14)9-4-5-11(15-3)10(13)6-9/h4-6,8,12H,7,14H2,1-3H3 |
Clave InChI |
KUQMDZBRXMSTDW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(CN)C1=CC(=C(C=C1)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


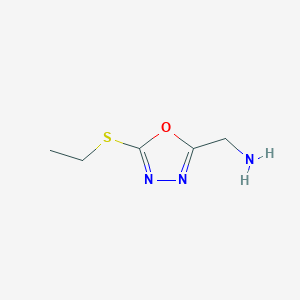
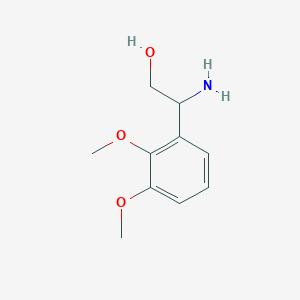
![4-[Ethyl(phenyl)amino]butanoic acid](/img/structure/B12117860.png)
![N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12117861.png)
![5-[(4-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B12117867.png)
![3-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B12117868.png)

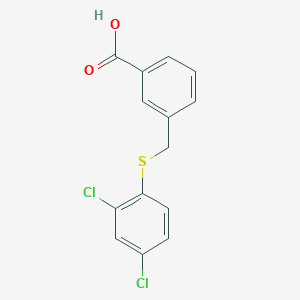
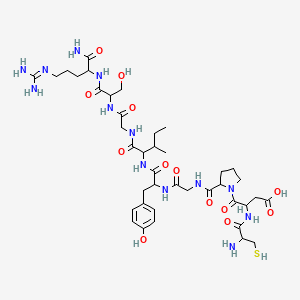


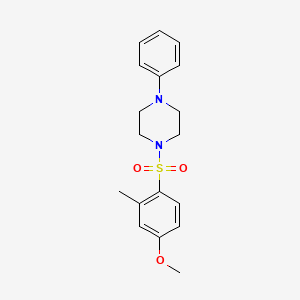
![2-{5-[4-(Tert-butyl)phenyl]-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio}acetamide](/img/structure/B12117903.png)
